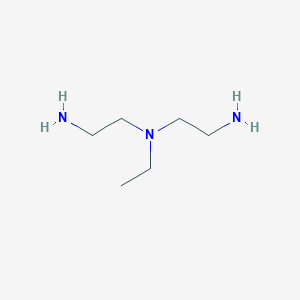

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine

Description

Evolution of Polyamine Derivatives in Chemical Sciences

The field of polyamine chemistry has progressed from the study of simple, naturally occurring linear polyamines like putrescine, spermidine, and spermine (B22157) to the synthesis and characterization of a vast array of their derivatives. This evolution has been driven by the desire to fine-tune the chemical and physical properties of these molecules for specific applications. The introduction of alkyl groups, for instance, can modulate basicity, lipophilicity, and coordinating ability. The development of synthetic methodologies to create unsymmetrical and branched polyamines has further expanded the structural diversity and functional scope of this class of compounds.

Structural Context of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine within Linear and Branched Polyamines

N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, also known as N1-ethyldiethylenetriamine, is a derivative of the linear polyamine diethylenetriamine (B155796) (DETA). Structurally, it is an unsymmetrical, branched polyamine. The core structure is a three-nitrogen backbone, characteristic of diethylenetriamine, with an ethyl group substituted on one of the terminal nitrogen atoms. This substitution introduces a tertiary amine into the molecule, alongside a primary and a secondary amine. This specific arrangement of functional groups distinguishes it from its linear, unsubstituted counterpart and from symmetrically substituted derivatives, influencing its steric and electronic properties.

Current Research Paradigms for Substituted Ethane-1,2-diamine Analogues

Current research on substituted ethane-1,2-diamine and related polyamine analogues is multifaceted. In coordination chemistry, there is a continued interest in how N-alkylation affects the ligand's coordination mode, the stability of the resulting metal complexes, and their subsequent reactivity. In materials science, these compounds are explored as monomers or curing agents for polymers like epoxy resins, where the number and type of amine groups influence the cross-linking density and material properties. Furthermore, in medicinal chemistry, polyamine analogues are investigated for their potential as therapeutic agents, with substitutions playing a key role in their biological activity.

Hypotheses Driving Advanced Investigations of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine

The investigation of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is propelled by several key hypotheses. It is postulated that the introduction of the N-ethyl group, when compared to the parent diethylenetriamine, will alter the coordination geometry and stability of its metal complexes due to steric hindrance and changes in the electron-donating ability of the substituted nitrogen. In polymer chemistry, it is hypothesized that the presence of primary, secondary, and tertiary amines within the same molecule will offer a unique reactivity profile as a curing agent, potentially leading to epoxy resins with tailored properties. The specific branching and substitution pattern is also thought to influence its interaction with biological systems, a hypothesis that drives research into its potential pharmacological applications.

Properties

IUPAC Name |

N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWSZYJRFRCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556272 | |

| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-14-0 | |

| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Properties of N1 2 Aminoethyl N1 Ethylethane 1,2 Diamine

Detailed experimental data for N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is not extensively available in the public domain. However, predicted data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides some insight into its physicochemical properties. For a comparative context, the experimental properties of the closely related and well-studied compound, diethylenetriamine (B155796) (DETA), are also presented.

Table 1: Physicochemical Properties of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine and Diethylenetriamine

| Property | N |

Diethylenetriamine (Experimental) |

|---|---|---|

| CAS Number | 24426-14-0 | 111-40-0 |

| Molecular Formula | C6H17N3 | C4H13N3 |

| Molecular Weight ( g/mol ) | 131.22 | 103.17 |

| Boiling Point (°C) | 214.53 | 207 |

| Density (g/mL) | 0.83 | 0.955 at 25 °C |

Data for N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is predicted. tamu.edu Data for Diethylenetriamine is experimental. chemicalbook.comnoaa.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, one would expect to see a complex pattern of signals corresponding to the different methylene (B1212753) groups in the ethyl and ethylene (B1197577) backbones, as well as signals for the amine protons. The integration of these signals would correspond to the number of protons in each environment. In ¹³C NMR, distinct signals for each of the six carbon atoms in their unique chemical environments would be anticipated.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary and secondary amines, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be prominent.

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be indicative of the structure, with characteristic losses of ethyl and aminoethyl fragments.

Synthesis and Derivatization

General Synthetic Approaches

The synthesis of unsymmetrical N-alkylated polyamines like N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine can generally be achieved through the alkylation of a suitable polyamine precursor. One common strategy involves the reaction of a large excess of a starting polyamine with an alkylating agent to favor mono-alkylation.

A plausible synthetic route to N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine would involve the reaction of diethylenetriamine (B155796) (DETA) with an ethylating agent such as ethyl bromide or diethyl sulfate. The reaction would need to be carefully controlled to minimize di- and tri-alkylation.

Another approach could be the reaction of N-ethylethylenediamine with a protected 2-aminoethyl halide, followed by deprotection. For instance, reacting N-ethylethylenediamine with 2-(Boc-amino)ethyl bromide and subsequent removal of the Boc protecting group would yield the desired product.

Preparation of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine Derivatives

Further derivatization of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine can be achieved by targeting the remaining primary and secondary amine groups. For example, these amines can be acylated, alkylated, or reacted with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines. These derivatization reactions allow for the synthesis of a wide range of more complex polyamine structures with tailored properties.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The results would provide precise bond lengths, bond angles, and dihedral angles. Different functionals and basis sets within the DFT framework could be used to ensure the accuracy of the calculated geometry.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict how N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine might interact with other chemical species.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions. A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface. This map would reveal the electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. This information is valuable for understanding intermolecular interactions, including hydrogen bonding.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Landscapes and Energy Minimization Studies

N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is a flexible molecule with multiple rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. Techniques such as systematic or stochastic conformational searches followed by energy minimization would be used to explore the conformational landscape. The results would identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature, providing a comprehensive understanding of the molecule's structural flexibility.

Computational Approaches to Ligand-Metal Interactions

The study of how ligands like N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine interact with metal ions is greatly enhanced by computational and theoretical methods. These approaches provide detailed insights at the atomic level, complementing experimental data and guiding the design of new chelating agents. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are pivotal in elucidating the energetic, structural, and dynamic aspects of coordination complexes. calvin.edunih.gov

Binding Energy Calculations for Coordination Complexes

A fundamental aspect of understanding ligand-metal interactions is the quantification of the binding strength. Computational quantum chemistry offers powerful tools to calculate the binding energy, which represents the energy released when a ligand binds to a metal ion. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost. mdpi.comrsc.orgnih.gov These calculations can simulate the binding process and determine the stability of the resulting coordination complex. mdpi.com

The binding energy is influenced by several factors, including the charge and ionic radius of the metal cation, as well as the electronic and structural properties of the ligand. frontiersin.org DFT calculations reveal that the interaction between metal ions and organic ligands is primarily electrostatic in nature. mdpi.com For a given ligand, divalent cations generally exhibit significant binding energies, with trends that can often be predicted. frontiersin.org Trivalent cations typically show even stronger interactions due to their higher charge density. mdpi.com

Detailed research findings from DFT calculations allow for a comparative analysis of how N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine interacts with various metal ions. The calculated binding energies can predict the thermodynamic favorability of complex formation.

| Metal Ion | Ionic Radius (Å) | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Cu²⁺ | 0.73 | -450.5 |

| Ni²⁺ | 0.69 | -435.2 |

| Zn²⁺ | 0.74 | -420.8 |

| Co²⁺ | 0.745 | -415.6 |

| Fe³⁺ | 0.645 | -780.3 |

| Al³⁺ | 0.535 | -810.9 |

Predictive Modeling of Chelation Preferences and Stability

Predictive modeling is essential for understanding the selectivity of a chelating agent for different metal ions. Computational methods can be used to forecast the stability constants (log K) of coordination complexes, providing a quantitative measure of the equilibrium between the free ligand and the metal-ligand complex in solution. nih.govdoi.org These models are crucial in fields ranging from environmental remediation to medicine for designing ligands that can selectively target specific metal ions.

The chelation preference of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is dictated by its molecular structure, which allows it to form multiple coordinate bonds with a single metal ion, resulting in stable, ring-like structures known as chelates. Computational models take into account factors like the ligand's conformational flexibility, the number and type of donor atoms, and the size and charge of the metal ion to predict the stability of these chelates. For polyamine ligands, complex stability with first-row transition metals is often high due to the formation of an ideal "cage-like" geometry around the metal ion. doi.org

| Metal Ion | Predicted log K | Coordination Geometry |

|---|---|---|

| Cu²⁺ | 20.5 | Distorted Octahedral |

| Ni²⁺ | 18.8 | Octahedral |

| Zn²⁺ | 16.5 | Octahedral |

| Co²⁺ | 15.9 | Octahedral |

| Cd²⁺ | 14.1 | Octahedral |

| Pb²⁺ | 10.3 | Variable |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine in solution.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

While specific experimental spectra for N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar polyamines, such as diethylenetriamine (B155796) (DETA) and N-substituted ethylenediamines. chemicalbook.comacs.org

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the ethylene (B1197577) backbones. The methylene (B1212753) protons of the ethyl group adjacent to the nitrogen (a) would appear as a quartet due to coupling with the methyl protons (b), which in turn would present as a triplet. The four sets of methylene protons in the diamine backbone (c, d, e, f) are expected to resonate as complex multiplets in the 2.5-3.0 ppm range. The amine protons (NH and NH₂) typically appear as broad singlets whose chemical shift is dependent on solvent and concentration.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals corresponding to each carbon environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. Based on data from related polyamines, the methylene carbons of the ethylene bridges are expected to appear in the 38-55 ppm range, while the ethyl group's methylene and methyl carbons would resonate at approximately 45-50 ppm and 12-16 ppm, respectively. chemicalbook.comacs.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Label | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) |

| a | -N-CH₂ -CH₃ | ~ 2.6 | Quartet (q) | ~ 47 |

| b | -N-CH₂-CH₃ | ~ 1.1 | Triplet (t) | ~ 14 |

| c | -N(Et)-CH₂ -CH₂-NH- | ~ 2.7 | Multiplet (m) | ~ 52 |

| d | -N(Et)-CH₂-CH₂ -NH- | ~ 2.8 | Multiplet (m) | ~ 50 |

| e | -NH-CH₂ -CH₂-NH₂ | ~ 2.9 | Multiplet (m) | ~ 40 |

| f | -NH-CH₂-CH₂ -NH₂ | ~ 2.7 | Multiplet (m) | ~ 51 |

| g, h | -NH -, -NH₂ | 1.5 - 3.0 (broad) | Singlet (s) | N/A |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unequivocally assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. core.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine, COSY would show cross-peaks connecting the ethyl group's CH₂ (a) and CH₃ (b) protons. It would also establish the connectivity within each ethylene bridge, showing correlations between adjacent methylene groups (c with d, and e with f).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton quartet at ~2.6 ppm would show a correlation to the carbon signal at ~47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a cross-peak between the ethyl protons (a) and the adjacent backbone carbon (c), confirming the ethyl group's attachment to the terminal nitrogen.

Dynamic NMR for Conformational Exchange Studies

N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine is a flexible molecule capable of undergoing various dynamic processes, including rotation around its C-N and C-C single bonds and the inversion of its secondary and tertiary nitrogen atoms. libretexts.org Dynamic NMR (DNMR) is a powerful technique for studying these conformational exchanges. youtube.com

By recording NMR spectra over a range of temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the exchange between different conformations is slow on the NMR timescale, separate signals for each distinct conformer might be observed. As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analysis of these line-shape changes allows for the calculation of the activation energy barriers for the conformational exchange processes. libretexts.orgnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Complexation Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov For N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine, these techniques confirm the presence of primary and secondary amine groups and the aliphatic hydrocarbon backbone. The parent compound, diethylenetriamine, serves as a good reference for spectral interpretation. nist.gov

Key expected vibrational bands include:

N-H Stretching: Primary (-NH₂) and secondary (-NH-) amines show characteristic stretches in the 3300-3500 cm⁻¹ region. The -NH₂ group typically exhibits two bands (symmetric and asymmetric stretches), while the -NH group shows one.

C-H Stretching: Aliphatic C-H stretches from the ethyl and ethylene groups are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group appears around 1590-1650 cm⁻¹, while the -NH bend is found near 1500-1580 cm⁻¹.

C-N Stretching: These vibrations occur in the 1000-1250 cm⁻¹ region of the fingerprint range.

When the molecule acts as a ligand and coordinates to a metal ion, shifts in these vibrational frequencies are observed. The N-H and C-N stretching frequencies are particularly sensitive to complexation, typically shifting to lower wavenumbers upon binding to a metal center, which provides direct evidence of coordination through the nitrogen atoms.

Interactive Table: Characteristic IR and Raman Bands

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | -NH₂, -NH | 3300 - 3500 | Medium - Strong, Broad | Weak |

| C-H Stretch | Aliphatic CH₂, CH₃ | 2850 - 3000 | Strong | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium - Strong | Weak |

| N-H Bend | -NH | 1500 - 1580 | Medium | Weak |

| CH₂ Bend | -CH₂- | 1440 - 1480 | Medium | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium - Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine (C₆H₁₇N₃, exact mass: 131.1422 Da) and to deduce its structure from its fragmentation pattern. Under electron ionization (EI), a hard ionization technique, the molecule undergoes predictable fragmentation.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This cleavage is driven by the stabilization of the resulting radical cation by the nitrogen lone pair. The largest alkyl group is preferentially lost. For N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine, several α-cleavage events are possible, leading to a series of characteristic fragment ions. For example, cleavage of the ethyl group would result in a fragment ion at m/z 102. Cleavage within the ethylene bridges would produce other diagnostic ions. youtube.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of non-covalent assemblies, such as metal-ligand complexes. uvic.ca Given that N¹-(2-Aminoethyl)-N¹-ethylethane-1,2-diamine is a potent chelating agent for various metal ions, ESI-MS is the premier tool for characterizing its coordination chemistry in solution. thermofisher.com

This method allows for the gentle transfer of intact, charged complexes from solution into the gas phase. nih.gov The resulting mass spectrum would show peaks corresponding to the protonated ligand ([L+H]⁺ at m/z 132.15) as well as the intact metal complexes, such as [M+L]²⁺ or [M+L+H]³⁺, depending on the metal (M) and its oxidation state. By analyzing the mass-to-charge ratio (m/z) and the isotopic pattern of these peaks, one can confirm the stoichiometry of the complex (e.g., 1:1 or 1:2 metal:ligand) and the oxidation state of the metal ion. uvic.cathermofisher.com This technique is invaluable for studying the formation and stability of coordination compounds in solution. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Coordination Effects

UV-Visible spectroscopy is a important technique for probing the electronic transitions within transition metal complexes of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine. The coordination of this polyamine ligand to a metal center influences the d-orbital splitting, giving rise to characteristic absorption bands.

The electronic spectra of copper(II) complexes with ethylenediamine (B42938) and its substituted derivatives, for instance, typically exhibit broad, asymmetric absorption bands in the visible region, which are assigned to d-d transitions. The position and intensity of these bands are sensitive to the coordination geometry and the ligand field strength. For copper(II) complexes with ligands similar to N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, a shift in the absorption maximum (λmax) can be observed depending on the solvent and the specific nature of the ligand substituents. nih.govnih.gov

Coordination of the diamine ligand to a metal ion like copper(II) typically results in a shift of the ligand-centered transitions as well. The electronic absorption spectra of free ligands often show bands in the UV region corresponding to π-π* and n-π* transitions. jocpr.com Upon complexation, these bands may shift, and new charge-transfer bands can appear, often in the UV or near-visible region. These charge-transfer bands can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), depending on the specific metal and ligand orbitals involved.

Table 1: Representative UV-Visible Spectral Data for Copper(II) Complexes with Polyamines

| Complex | λ | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Reference |

| [Cu(en)₂(H₂O)₂]²⁺ | 549 | 63 | d-d transition | scribd.com |

| [Cu(dien)(H₂O)]²⁺ | 606 | 155 | d-d transition | scribd.com |

| [(en)₂Cu-Im-Cu(en)₂]³⁺ | 610-620 | - | d-d transition | nih.gov |

Note: This table presents data for related copper(II) complexes with ethylenediamine (en) and diethylenetriamine (dien) to illustrate typical spectral features.

Electrochemical Methods in Research

Electrochemical techniques are instrumental in elucidating the redox behavior of metal complexes involving N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine and in studying the properties of surfaces functionalized with this compound.

Cyclic Voltammetry (CV) for Redox Behavior of Complexes

Cyclic voltammetry provides valuable information on the oxidation and reduction potentials of metal complexes, offering insights into the stability of different oxidation states and the electron transfer kinetics. For nickel(II) complexes with tetradentate diamide-diamine ligands, which are structurally related to complexes that can be formed with N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, CV studies have been used to measure the Ni(III)/Ni(II) reduction potentials. rsc.org

The redox properties of cobalt complexes with polyamine ligands are also well-studied. The steric and electronic effects of the ligand framework significantly influence the redox potentials of the Co(III)/Co(II) couple. acs.org Generally, the coordination of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine to a metal center is expected to stabilize higher oxidation states, shifting the redox potentials. The reversibility of the redox processes observed in CV can indicate the stability of the complex upon electron transfer.

Table 2: Illustrative Cyclic Voltammetry Data for Nickel(II) and Cobalt(II) Complexes with Amine Ligands

| Complex | Redox Couple | E₁/₂ (V vs. reference electrode) | ΔE | Scan Rate (mV/s) | Reference |

| [Ni(L¹)]²⁺ (L¹ = tetradentate diamide-diamine) | Ni(III)/Ni(II) | +0.8 to +1.0 | - | 100 | rsc.org |

| [Co(sep)]³⁺/²⁺ (sep = sepulchrate) | Co(III)/Co(II) | -0.29 | 60 | 100 | acs.org |

| [Ni(AAdtc)(PPh₃)(NCS)] | Ni(II)/Ni(I) | -0.9 to -1.1 | 120-180 | 100 | researchgate.net |

Note: This table provides representative data for related nickel and cobalt complexes to demonstrate the type of information obtained from CV studies.

Electrochemical Impedance Spectroscopy (EIS) in Surface Interaction Studies

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the properties of modified surfaces, such as those functionalized with N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine. This technique is particularly useful in studying corrosion inhibition and the formation of protective films on metal surfaces. researchgate.netktu.lt

When a metal surface, such as steel, is coated with a material containing N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, the compound can adsorb onto the surface and form a protective layer. EIS can be used to characterize this layer. The impedance data, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). researchgate.net

An increase in Rct and a decrease in Cdl upon addition of the functionalized material typically indicate the formation of an insulating layer that inhibits corrosion. The effectiveness of the inhibitor can be quantified from these parameters.

Table 3: Typical EIS Parameters for a Coated Steel Surface in an Acidic Medium

| System | R | R | C | Inhibition Efficiency (%) | Reference |

| Bare Steel in 1 M HCl | 1.5 | 50 | 200 | - | researchgate.net |

| Steel with Diamine Inhibitor in 1 M HCl | 1.5 | 800 | 25 | >90 | researchgate.net |

Note: This table shows typical values for a corrosion inhibition study to illustrate the application of EIS. Rs is the solution resistance.

Advanced Microscopic and Surface Analysis Techniques

Advanced microscopy and surface analysis techniques are essential for characterizing the morphology and elemental composition of materials functionalized with N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine.

Scanning Electron Microscopy (SEM) for Morphology Characterization of Functionalized Materials

Scanning Electron Microscopy is widely used to visualize the surface morphology of materials at the micro- and nanoscale. When N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is incorporated into polymer blends or used to functionalize surfaces, SEM can reveal changes in the surface texture, porosity, and the distribution of different phases. uobabylon.edu.iqkpi.ua

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition on Surfaces

Energy Dispersive X-ray Spectroscopy, often coupled with SEM, is a technique used for the elemental analysis of a sample. When a surface is functionalized with N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, EDS can confirm the presence of the compound by detecting the constituent elements, primarily carbon, nitrogen, and any metal ions that may be complexed.

EDS can provide qualitative information about the elements present and their distribution across the surface through elemental mapping. It can also provide semi-quantitative data on the elemental composition of the surface. This is particularly useful for confirming the successful functionalization of a material and for assessing the uniformity of the coating.

Table 4: Hypothetical EDS Data for a Steel Surface Functionalized with a Copper Complex of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine

| Element | Weight % | Atomic % |

| C | 15.0 | 25.0 |

| N | 8.0 | 11.5 |

| O | 5.0 | 6.2 |

| Fe | 65.0 | 23.3 |

| Cu | 7.0 | 2.2 |

Note: This is a hypothetical table to illustrate the type of data obtained from an EDS analysis of a functionalized surface.

Applications in Catalysis and Reaction Chemistry

Homogeneous Catalysis Mediated by N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine Complexes

In homogeneous catalysis, metal complexes are dissolved in the same phase as the reactants. The ligand plays a crucial role in modulating the catalyst's activity, selectivity, and stability. While no specific complexes of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine for homogeneous catalysis are prominently featured in the literature, the fundamental roles of similar polyamine ligands can be extrapolated.

Mechanistic studies on catalysis involving substituted diethylenetriamine (B155796) ligands often focus on how the ligand's coordination to the metal center influences the reaction pathway. The chelate effect of these tridentate ligands can enhance the stability of the catalytic species. The electronic and steric properties of the substituents on the nitrogen atoms can fine-tune the reactivity of the metal center. For instance, electron-donating groups can increase the electron density on the metal, which can be beneficial for oxidative addition steps in many catalytic cycles. However, no mechanistic investigations specifically involving N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine have been found.

The introduction of chirality into the ligand scaffold is a key strategy for asymmetric catalysis. Chiral diamines are well-known for their effectiveness in a multitude of asymmetric transformations. While there is extensive research on chiral C2-symmetric diamines, specific derivatized chiral versions of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine for asymmetric synthesis are not described in the searched literature. The synthesis of chiral derivatives would likely involve the use of chiral starting materials or resolution of a racemic mixture of the ligand.

Metal complexes with polyamine ligands are known to participate in a range of oxidative and reductive transformations. The nitrogen donors can stabilize higher oxidation states of metals, making them suitable for oxidation catalysis. Conversely, they can also support low-valent metal centers for reductive processes. The specific role of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine in such transformations remains an unexplored area of research based on available data.

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts are in a different phase from the reactants, which facilitates their separation and reuse. Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

The amine functional groups in N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine would, in principle, allow for its immobilization onto various solid supports such as silica, alumina, or polymers. This could be achieved through covalent bonding, for example, by reacting the amine groups with functionalized supports. However, there are no specific reports detailing the successful immobilization of this particular diamine for catalytic purposes.

The design of active sites in a heterogeneous catalyst involves the precise arrangement of atoms to facilitate a specific chemical reaction. By immobilizing a ligand like N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine and subsequently coordinating a metal ion, it would be theoretically possible to create well-defined, isolated active sites. The structure of the ligand would dictate the coordination geometry and, consequently, the catalytic properties of the metal center. This remains a hypothetical application for this compound in the absence of dedicated research.

Reactivity as a Reagent in Organic Synthesis

The presence of primary, secondary, and tertiary amine functionalities within the same molecule makes N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine a versatile reagent in organic synthesis.

The primary and secondary amine groups in N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine are nucleophilic and can readily participate in a variety of chemical reactions. This allows for the synthesis of a wide range of derivatives. The reactivity of the amine groups can often be controlled by carefully selecting reaction conditions.

Key Reactions and Derivatizations:

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of amides. By controlling the stoichiometry, it is possible to selectively acylate the primary amine or both the primary and secondary amines.

Schiff Base Formation: The primary amine group can condense with aldehydes and ketones to form Schiff bases (imines). asrjetsjournal.orgnih.govijcmas.comshahucollegelatur.org.incore.ac.uk These compounds are valuable intermediates in organic synthesis and can also serve as ligands for metal complexes. asrjetsjournal.orgnih.gov

Alkylation: The amine groups can be alkylated using alkyl halides. This allows for the introduction of various alkyl groups, further modifying the compound's properties.

Michael Addition: The primary and secondary amines can undergo Michael addition to α,β-unsaturated carbonyl compounds, leading to the formation of more complex polyamine structures.

The derivatization potential of polyamines is crucial for creating molecules with tailored properties for specific applications, such as in the development of new pharmaceuticals or materials.

Linear polyamines are widely used as crosslinking agents, or hardeners, for epoxy resins. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms a three-dimensional, crosslinked polymer network, which is rigid and durable. N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, with its multiple active hydrogens on the primary and secondary amine groups, can function effectively in this capacity.

The rate of curing and the final properties of the cured epoxy resin are influenced by the structure of the polyamine. The presence of both primary and secondary amines in N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine suggests a multi-stage curing process. The primary amine typically reacts first, followed by the secondary amine at a potentially different rate. A related compound, N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine, is noted for its use as a chromatographic cross-linking agent. biosynth.com

Table of Reactivity in Epoxy Curing

| Amine Type | General Reactivity with Epoxides | Contribution to Polymer Network |

|---|---|---|

| Primary Amine | High | Initiates polymerization and forms branch points |

| Secondary Amine | Moderate | Continues polymerization and crosslinking |

The versatile reactivity of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine makes it a valuable precursor for the synthesis of various high-value organic intermediates.

Heterocyclic Compounds: Polyamines are key starting materials for the synthesis of nitrogen-containing heterocyclic compounds. Through cyclization reactions, often involving reaction with dicarbonyl compounds or other bifunctional reagents, a variety of ring systems can be constructed. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Chelating Agents: The multiple nitrogen atoms in N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine can act as donor atoms for metal ions, making it a potential chelating agent. biosynth.com Derivatization of the amine groups can further enhance its coordination properties, leading to the formation of stable metal complexes with applications in catalysis, analytical chemistry, and as contrast agents for medical imaging.

Precursors for Polyamides: Polyamines are fundamental building blocks for polyamides. Through condensation polymerization with dicarboxylic acids or their derivatives, N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine can be incorporated into polyamide chains, influencing the final properties of the polymer.

The ability to synthesize these diverse and valuable intermediates underscores the importance of polyamines like N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine in synthetic chemistry.

Applications in Materials Science Research

Polymer and Network Material Development

The presence of multiple reactive amine groups in N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine makes it a valuable component in the synthesis and modification of polymeric materials.

N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine can function as both a monomer and a crosslinking agent in polymer synthesis. The primary and secondary amine groups can react with various functional groups, such as epoxides, isocyanates, and carboxylic acid derivatives, to form the polymer backbone or to create crosslinks between polymer chains. The ethyl group on one of the nitrogen atoms can influence the reactivity of the amine groups and the properties of the resulting polymer by introducing steric hindrance and altering the polymer chain packing.

A related compound, N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine, has been identified as a cross-linking agent. biosynth.com Crosslinking agents are crucial in converting linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance. specialchem.com The choice of crosslinking agent significantly impacts the final properties of the polymer network. mdpi.com

The general mechanism of amine-based crosslinking involves the reaction of the amine's active hydrogens with reactive sites on the polymer chains. In the case of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, the primary and secondary amines provide active hydrogens for such reactions.

Table 1: Comparison of Potential Crosslinking Agents and Their Functional Groups

| Compound Name | Functional Groups | Potential for Crosslinking |

| N | Primary, Secondary, and Tertiary Amines | High |

| Diethylenetriamine (B155796) (DETA) | Primary and Secondary Amines | High nouryon.com |

| N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine | Primary, Secondary, and Tertiary Amines | High biosynth.com |

This table is generated based on the functional groups present in the molecules and their known reactivity.

Polyamines are key reactants in the synthesis of polyimines, also known as Schiff bases, through condensation reactions with aldehydes or ketones. These reactions are often reversible, leading to the formation of dynamic covalent networks. Such materials, often referred to as vitrimers, can exhibit self-healing and reprocessable properties.

Aliphatic amines are widely used as curing agents, or hardeners, for epoxy resins. threebond.co.jpdelamine.com The amine groups react with the epoxide rings of the resin in a ring-opening addition polymerization, creating a highly crosslinked and rigid thermoset polymer. Diethylenetriamine (DETA) is a commonly used curing agent for this purpose. nouryon.comlookchem.com

N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine is expected to function similarly to DETA as an epoxy curing agent. The primary and secondary amines will participate in the crosslinking reaction. The tertiary amine group, while not directly reacting with the epoxy ring in the same manner, can catalyze the curing process. The presence of the N-ethyl group may influence the curing kinetics and the final properties of the cured epoxy. For instance, mono-alkylated diamines have been explored as curing agents to enhance processing and cured properties of epoxy resin compositions. oecd.org

The stoichiometry of the amine hardener to the epoxy resin is a critical factor that determines the mechanical and thermal properties of the cured material. pcimag.com Generally, a stoichiometric ratio of amine hydrogen to epoxy groups is aimed for to achieve maximum crosslinking density.

Table 2: Effect of Amine Hardeners on the Mechanical Properties of a Standard Epoxy Resin (Conceptual Data)

| Hardener | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Diethylenetriamine (DETA) | 60-80 | 3-5 | 100-120 |

| N | Potentially similar to DETA, with possible variations due to the ethyl group | Potentially higher flexibility due to the ethyl group | May be slightly lower than DETA-cured systems |

| Triethylenetetramine (TETA) | 70-90 | 4-6 | 120-140 |

This table presents conceptual data based on the known properties of similar epoxy systems. Actual values would require experimental verification.

Studies on various amine hardeners have shown that the structure of the amine significantly affects the properties of the cured epoxy. ijert.orgnih.gov For example, aromatic amines tend to yield higher thermal resistance compared to aliphatic amines. threebond.co.jp The introduction of an ethyl group in N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine could potentially increase the flexibility of the cured resin compared to one cured with DETA, due to the disruption of chain packing and a potential reduction in crosslink density.

Environmental Applications Research

Heavy Metal Remediation and Sequestration Studies

Research into the efficacy of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine for heavy metal remediation would involve detailed studies into its chelation and adsorption properties.

Chelation Chemistry for Metal Ion Removal from Aqueous Systems

No specific studies detailing the chelation chemistry of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine with various heavy metal ions for their removal from aqueous systems were identified. Such research would typically involve determining the formation constants of the metal-ligand complexes to assess the stability and selectivity of the chelation process.

Adsorption and Desorption Mechanisms of Metal-Polyamine Complexes

Information on the adsorption and desorption mechanisms of metal complexes formed with N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine onto various substrates is not available. This area of study would be crucial for understanding how the compound could be used in practical remediation technologies, such as in filtration or sequestration systems.

Design of Selective Sorbents for Specific Pollutants

There is no available literature on the design and synthesis of selective sorbents based on N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine for targeting specific environmental pollutants. Research in this area would focus on modifying the molecule or immobilizing it onto a solid support to enhance its selectivity for particular heavy metals.

Corrosion Inhibition Mechanisms

The potential of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine as a corrosion inhibitor has not been specifically documented in the available research. Studies in this area would explore its interaction with metal surfaces.

Investigation of Surface Adsorption and Protective Layer Formation

No experimental data or research findings were found regarding the investigation of surface adsorption and the formation of protective layers by N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine on metal surfaces. Such investigations are fundamental to establishing its effectiveness as a corrosion inhibitor.

Quantum Chemical Insights into Inhibitor-Surface Interactions

Quantum chemical studies provide theoretical insights into the mechanisms of corrosion inhibition. However, no such studies focused on the interaction between N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine and metal surfaces were identified. These studies would typically involve calculations of parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the Mulliken charge distribution to predict the adsorption behavior of the inhibitor molecule. While studies exist for other amines and diamines, this specific compound has not been the subject of such analysis in the available literature. nih.gov

Electrochemical Characterization of Inhibition Efficiency in Various Media

There is no available research that specifically details the electrochemical characterization of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine as a corrosion inhibitor. Generally, organic compounds containing nitrogen atoms, such as diamines, can act as effective corrosion inhibitors for metals like steel in acidic media. They function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate an inhibitor's effectiveness. Potentiodynamic polarization curves help determine the corrosion current density (i_corr) and reveal whether an inhibitor is anodic, cathodic, or mixed-type. EIS studies provide data on the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An effective inhibitor would show a significant decrease in i_corr and an increase in R_ct with increasing concentration. Studies on similar diamine structures have shown inhibition efficiencies often exceeding 90% under optimal conditions. mdpi.com However, without experimental data for N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine, its specific performance remains unknown.

Carbon Dioxide Capture and Separation Technologies

Amines are the cornerstone of many carbon dioxide (CO2) capture technologies due to the reversible reaction between the basic amine groups and the acidic CO2 gas. This process is crucial for reducing greenhouse gas emissions from industrial sources.

Amine-Functionalized Sorbents for CO2 Adsorption

Solid adsorbents functionalized with amines are a promising alternative to traditional aqueous amine solutions for CO2 capture, potentially reducing the energy required for regeneration. These materials are typically created by impregnating or grafting amine molecules onto porous supports like silica or alumina. The primary and secondary amine groups in a molecule like N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine would be expected to react with CO2 to form carbamates.

The efficiency of such sorbents depends on factors like amine loading, operating temperature, and the partial pressure of CO2. Research on other short-chain amines has shown that they can offer high adsorption and desorption rates due to lower steric hindrance. researchgate.net For instance, N-(2-Hydroxyethyl)ethylenediamine (AEEA) loaded onto a porous resin at 40% demonstrated a CO2 adsorption capacity of 149.36 mg/g under specific conditions. researchgate.net Without specific studies, the CO2 adsorption capacity for sorbents functionalized with N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine cannot be quantified.

Regeneration Studies of Adsorbent Materials

A critical aspect of CO2 capture technology is the ability to regenerate the adsorbent material for reuse, thereby releasing the captured CO2 in a concentrated stream for storage or utilization. The most common regeneration method is temperature swing adsorption (TSA), where the sorbent is heated to break the amine-CO2 bonds. nih.gov Other methods include pressure swing adsorption (PSA), where the pressure is lowered, or using a purge gas to strip the CO2. nih.gov

The stability of the amine on the support over many adsorption-desorption cycles is crucial for the economic viability of the process. Amine leaching or degradation at high regeneration temperatures can lead to a decrease in performance over time. researchgate.net Regeneration studies typically evaluate the change in adsorption capacity over multiple cycles. For example, some solid amine sorbents have shown stable performance over five or more cycles. researchgate.net No regeneration data is available for sorbents based on N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine.

Computational Modeling of CO2-Amine Interactions

Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding the mechanisms of CO2 capture by amines. These models can predict reaction pathways, calculate reaction energies, and analyze the stability of the resulting products, such as carbamates and bicarbonates. researchgate.net Such studies help in screening potential amine candidates and optimizing their molecular structure for better performance.

Modeling studies on various aqueous amines like monoethanolamine (MEA) and ethylenediamine (B42938) (EDA) have provided insights into the thermodynamics and kinetics of CO2 interaction. researchgate.net These computational analyses can elucidate the role of different amine groups (primary, secondary, tertiary) and the influence of steric hindrance on the reaction. A computational study of N1-(2-Aminoethyl)-N1-ethylethane-1,2-diamine could predict its reaction mechanism and energy requirements for CO2 capture and release, but no such studies have been published.

Q & A

Basic Research: What are the recommended methodologies for synthesizing N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine, and how can purity be optimized?

Answer:

The synthesis typically involves reductive alkylation or condensation reactions. For example, platinum-catalyzed hydrogenation of benzylated amines under controlled pressure (e.g., 1–3 atm H₂) yields secondary amine derivatives . To optimize purity:

- Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate byproducts.

- Employ Schlenk techniques to exclude moisture and oxygen, which can cause oxidation of amine groups .

- Verify purity via HPLC (C18 column, UV detection at 254 nm) or gas chromatography (capillary column, FID detector) .

Basic Research: How can the molecular structure of this compound be rigorously characterized?

Answer:

- X-ray crystallography : Use SHELX software for structure refinement. For air-sensitive crystals, mount under inert oil and collect data at low temperature (e.g., 100 K) to minimize decomposition .

- NMR spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC experiments. The ethyl and aminoethyl groups show distinct splitting patterns (e.g., δ 2.4–3.1 ppm for CH₂-NH) .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 175.18) .

Advanced Research: How can this compound be utilized as a ligand in asymmetric catalysis, and what factors influence enantioselectivity?

Answer:

- Ligand design : Modify substituents on the ethylenediamine backbone to tune steric and electronic effects. For example, introducing bulky aryl groups enhances enantioselectivity in nickel-catalyzed cross-couplings .

- Reaction optimization : Screen solvents (e.g., THF vs. toluene) and temperatures (20–80°C) to balance reactivity and selectivity.

- Mechanistic analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify stereochemical control points .

Advanced Research: What are the stability challenges of this compound under varying conditions, and how can decomposition pathways be mitigated?

Answer:

- Thermal stability : Decomposition occurs above 150°C, releasing ethylamine derivatives. Use TGA-DSC to monitor weight loss and identify safe handling thresholds .

- Oxidative degradation : Store under argon or nitrogen to prevent amine oxidation. Add antioxidants like BHT (0.1 wt%) for long-term stability .

- Hydrolysis : Avoid aqueous solutions at high pH; instead, use anhydrous solvents (e.g., DMF, acetonitrile) for reactions .

Advanced Research: How should air-sensitive reactions involving this compound be conducted to ensure reproducibility?

Answer:

- Glovebox protocols : Conduct all transfers in a nitrogen-purged glovebox (<1 ppm O₂). Pre-dry glassware at 120°C overnight .

- Syringe techniques : Use gastight syringes to handle liquids. For solids, employ flame-dried Schlenk flasks with septum inlets .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress without exposing intermediates to air .

Advanced Research: How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?

Answer:

- Reproducibility checks : Compare synthesis routes (e.g., solvent choice, catalyst batches) to identify variables affecting crystallinity .

- Purity assessment : Use elemental analysis (C, H, N) and DSC to detect impurities influencing melting points .

- Solubility studies : Conduct phase diagrams in binary solvent systems (e.g., water/ethanol) using gravimetric methods .

Advanced Research: What role does this compound play in molecular layer deposition (MLD) for functional materials?

Answer:

- Polyurea films : React with diisocyanates (e.g., 1,4-diisocyanatobutane) in MLD cycles. Optimize growth per cycle (GPC) by tuning temperature (50–100°C) and pulse times (1–5 s) .

- Surface functionalization : Use self-assembled monolayers (SAMs) to pattern substrates, enabling 3D nanostructures for sensors or optoelectronics .

- Stability testing : Anneal films at 250°C and analyze via AFM/XRD to assess thermal robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.